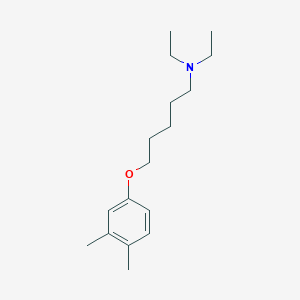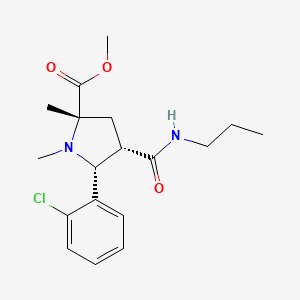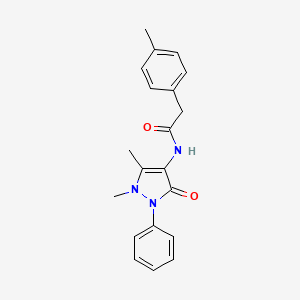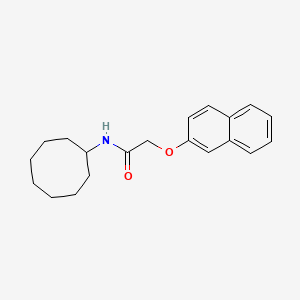
5-(3,4-dimethylphenoxy)-N,N-diethylpentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethylphenoxy)-N,N-diethylpentan-1-amine is an organic compound characterized by its unique structure, which includes a phenoxy group substituted with dimethyl groups at the 3 and 4 positions, and a pentan-1-amine chain with diethyl substitutions on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylphenoxy)-N,N-diethylpentan-1-amine typically involves the following steps:
Preparation of 3,4-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,4-Dimethylphenoxy Group: The 3,4-dimethylphenol is then reacted with 1-bromopentane in the presence of a base like sodium hydride to form 3,4-dimethylphenoxy-pentane.
Amination: The final step involves the reaction of 3,4-dimethylphenoxy-pentane with diethylamine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-Dimethylphenoxy)-N,N-diethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The amine group can be reduced to form secondary or primary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary or primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
5-(3,4-Dimethylphenoxy)-N,N-diethylpentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3,4-dimethylphenoxy)-N,N-diethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dimethylphenoxy)-2-ethyl-7-hydroxy-4H-chromen-4-one
- 3-(3,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
Uniqueness
5-(3,4-Dimethylphenoxy)-N,N-diethylpentan-1-amine is unique due to its specific substitution pattern and the presence of both phenoxy and amine functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
5-(3,4-dimethylphenoxy)-N,N-diethylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-5-18(6-2)12-8-7-9-13-19-17-11-10-15(3)16(4)14-17/h10-11,14H,5-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZZSNLDBJQDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCOC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-BENZYL-5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B4917641.png)

![2,4-Ditert-butyl-6-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenol](/img/structure/B4917652.png)
![[3-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B4917657.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4917660.png)
![5-(4-morpholinylmethyl)-N-[4-(trifluoromethoxy)benzyl]-3-isoxazolecarboxamide](/img/structure/B4917662.png)
![3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B4917670.png)
![3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4917675.png)
![1-[(3-Chlorophenyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4917686.png)
![N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4917687.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B4917727.png)


